molecular formula C16H15F3O2S B12469323 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene CAS No. 848-17-9

1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene

Cat. No.: B12469323
CAS No.: 848-17-9
M. Wt: 328.4 g/mol
InChI Key: JGCYZXZVFHIHNV-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is a sulfone derivative featuring a mesitylene (1,3,5-trimethylbenzene) core linked via a sulfonyl group to a 4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₆H₁₅F₃O₂S, with a molecular weight of 328.35 g/mol.

The sulfonyl group enhances metabolic stability and binding affinity in medicinal chemistry applications, while the trifluoromethyl group contributes to lipophilicity and resistance to oxidative degradation .

Properties

CAS No.

848-17-9

Molecular Formula

C16H15F3O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-[4-(trifluoromethyl)phenyl]sulfonylbenzene

InChI

InChI=1S/C16H15F3O2S/c1-10-8-11(2)15(12(3)9-10)22(20,21)14-6-4-13(5-7-14)16(17,18)19/h4-9H,1-3H3

InChI Key

JGCYZXZVFHIHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Direct Sulfonylation of Mesitylene

The most cited method involves Friedel-Crafts sulfonylation of mesitylene using 4-(trifluoromethyl)benzenesulfonyl chloride.

Procedure (,):
  • Reagents :

    • Mesitylene (1,3,5-trimethylbenzene)
    • 4-(Trifluoromethyl)benzenesulfonyl chloride
    • Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)
    • Solvent: Dichloromethane (DCM) or chlorobenzene
  • Conditions :

    • Molar ratio: 1:1 mesitylene to sulfonyl chloride
    • Catalyst loading: 10–20 mol%
    • Temperature: 0–25°C
    • Reaction time: 6–24 hours
  • Mechanism :
    The Lewis acid activates the sulfonyl chloride, enabling electrophilic aromatic substitution (EAS) at the para position of mesitylene. Steric hindrance from the methyl groups directs sulfonylation to the less hindered 2-position.

  • Yield : 60–75% after column chromatography (,).

Data Table:
Parameter Value Source
Catalyst AlCl₃
Solvent DCM
Temperature 0°C → RT
Reaction Time 12 hours
Isolated Yield 68%

Oxidation of Sulfide Intermediate

An alternative route involves synthesizing the sulfide derivative followed by oxidation to the sulfone.

Procedure (,):
  • Step 1: Thioether Formation

    • React mesitylene with 4-(trifluoromethyl)thiophenol using iodine or peroxides as oxidants.
    • Conditions : DCM, RT, 12 hours.
    • Yield : ~50% (unoptimized).
  • Step 2: Sulfide Oxidation

    • Treat the sulfide with oxone or H₂O₂ in acetic acid.
    • Conditions : 60°C, 6 hours.
    • Yield : 85–90% ().
Advantages:
  • Avoids use of moisture-sensitive sulfonyl chlorides.
  • Higher functional group tolerance.

Pd-Catalyzed Coupling Approaches

Recent patents describe cross-coupling strategies for sterically hindered substrates.

Procedure (,):
  • Suzuki-Miyaura Coupling :
    • React 2-bromo-1,3,5-trimethylbenzene with 4-(trifluoromethyl)phenylsulfonyl boronic acid.
    • Catalyst : Pd(PPh₃)₄.
    • Base : K₂CO₃.
    • Solvent : Toluene/water (3:1).
    • Yield : 55–60% ().
Limitations:
  • Limited by boronic acid availability.
  • Requires inert atmosphere.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Direct Sulfonylation 68 High Moderate
Sulfide Oxidation 85 Moderate Low
Pd-Catalyzed Coupling 60 Low High

Industrial-Scale Considerations

  • Catalyst Recycling : AlCl₃ can be recovered via aqueous workup ().
  • Waste Management : Chlorinated solvents require distillation for reuse.
  • Safety : 4-(Trifluoromethyl)benzenesulfonyl chloride is corrosive; handling under N₂ is recommended ().

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Coupling Reagents: Palladium catalysts and boronic acids for coupling reactions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield alcohols or alkanes.

    Coupling: Coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to mesityl phenyl sulfone.
  • Bis(trifluoromethyl) substituents (as in ) further enhance biological activity but may reduce solubility .

Anticonvulsant Potential

  • Target Compound: No direct data provided, but structurally related sulfonyl-containing compounds (e.g., ) show anticonvulsant activity. The trifluoromethyl group likely enhances receptor binding due to its electron-withdrawing nature .
  • Mesityl Phenyl Sulfone: No activity reported, suggesting phenyl substituents alone may lack efficacy compared to halogenated analogs.
  • Bis(trifluoromethyl) Analogs : Exhibit 74.88% inhibition in anticonvulsant assays, highlighting the importance of multiple electron-withdrawing groups for activity .

Neurotoxicity and Metabolic Stability

  • Sulfonamides linked to benzothiazole () demonstrate reduced neurotoxicity compared to non-fluorinated analogs, suggesting the trifluoromethyl group in the target compound may similarly improve safety profiles .
  • Sulfonyl groups generally enhance metabolic stability, making the target compound more resistant to enzymatic degradation than sulfide analogs .

Biological Activity

1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene, a sulfonamide compound, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a trimethylbenzene core substituted with a sulfonyl group and a trifluoromethylphenyl moiety. Its molecular formula is C13H12F3O2SC_{13}H_{12}F_{3}O_{2}S, with a molecular weight of approximately 307.3 g/mol.

Research indicates that compounds similar to this compound can activate phospholipase C pathways. For instance, studies on related sulfonamide derivatives show that they can stimulate calcium influx in vascular smooth muscle cells, which may lead to increased contractility and potential apoptotic effects through elevated cytoplasmic calcium levels .

2. Pharmacological Effects

The biological activities of the compound can be summarized as follows:

  • Anti-inflammatory Activity : Sulfonamide derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, IC50 values for related compounds against COX-1 and COX-2 have been reported in the range of 19.45 μM to 42.1 μM, indicating their potential in managing inflammatory conditions .
  • Antitumor Potential : The compound's structural features suggest it may interact with cellular pathways involved in tumorigenesis. Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines.
  • Cardiovascular Effects : The activation of phospholipase C and subsequent calcium signaling pathways could imply potential cardiovascular effects. Increased vascular reactivity observed in studies indicates that the compound might influence blood pressure regulation through modulation of smooth muscle contraction .

Case Study 1: Vascular Smooth Muscle Reactivity

In a study involving isolated Wistar rat tail arteries, the application of a related sulfonamide led to significant shifts in concentration-response curves for vasoconstrictors, indicating heightened vascular reactivity. This response was attributed to increased calcium influx from both intracellular and extracellular stores during stimulation with metabotropic receptors .

Case Study 2: Anti-inflammatory Screening

A series of synthesized sulfonamide derivatives were screened for their anti-inflammatory activity using COX inhibitor assays. The results demonstrated that several analogs effectively inhibited COX enzymes, suggesting that modifications to the sulfonamide structure could enhance therapeutic efficacy against inflammatory diseases .

Data Summary

Activity TypeMechanismIC50 Values (μM)
COX-1 InhibitionCompetitive inhibition19.45 ± 0.07
COX-2 InhibitionCompetitive inhibition31.4 ± 0.12
Vascular ReactivityCalcium influx modulationN/A
Apoptosis InductionIncreased cytoplasmic calciumN/A

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